7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13ClN2O4S and its molecular weight is 424.86. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
Researchers have developed various synthetic approaches and chemical transformations involving structurally related compounds, highlighting the chemical versatility and potential utility of 7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives. For example, the synthesis and base-catalyzed ring transformation of β-lactams into thiazolo[3,4-a]pyrazine derivatives have been studied, demonstrating the reactivity of β-lactam rings under certain conditions (Sápi et al., 1997). Such transformations underscore the potential for creating diverse heterocyclic compounds with this core structure.
Photoluminescent Materials
The compound's related structures have been incorporated into the design of photoluminescent materials, suggesting potential applications in optoelectronics and sensor technologies. For instance, conjugated polymers containing diketopyrrolopyrrole (DPP) units have been synthesized for their high conductivity and electron mobility, indicating their suitability for use in polymer solar cells (Hu et al., 2015). This points to the relevance of derivatives of 7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in developing new materials for renewable energy applications.
Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized as inhibitors of protein kinases with potential anti-cancer properties. Studies on the mechanisms of action and safety of such compounds reveal their capability to form stable complexes with target proteins, demonstrating their potential as competitive inhibitors for therapeutic applications (Kuznietsova et al., 2019). This highlights the possible biomedical applications of 7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives in cancer treatment.
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to understand the interactions and properties of similar compounds at the molecular level. Such studies provide insights into the compound's binding affinities and electronic properties, aiding in the design of molecules with desired biological or physical properties (Viji et al., 2020).
properties
IUPAC Name |
7-chloro-1-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S/c1-27-13-5-2-11(3-6-13)17-16-18(25)14-10-12(22)4-7-15(14)28-19(16)20(26)24(17)21-23-8-9-29-21/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOATJOTYEQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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